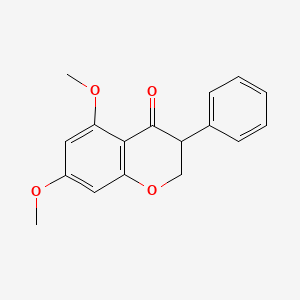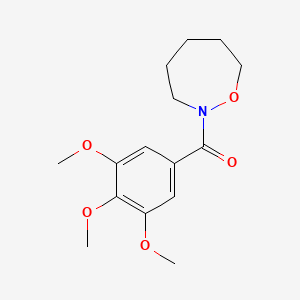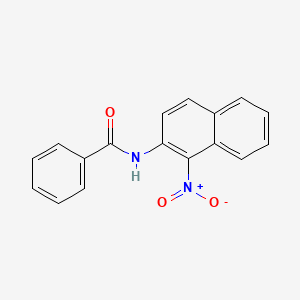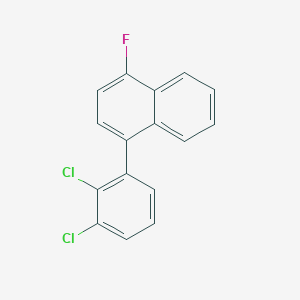
8-Quinolyl N-(2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol It is known for its unique structure, which combines a quinoline moiety with a methoxyphenyl carbamate group
Preparation Methods
The synthesis of 8-Quinolyl N-(2-methoxyphenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
8-Quinolyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Scientific Research Applications
8-Quinolyl N-(2-methoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-Quinolyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways. The methoxyphenyl carbamate group may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
8-Quinolyl N-(2-methoxyphenyl)carbamate can be compared with other similar compounds, such as:
- 8-Quinolyl N-(3-methoxyphenyl)carbamate
- 8-Quinolyl N-(2,5-dimethoxyphenyl)carbamate
- 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate These compounds share similar structural features but differ in the substitution pattern on the phenyl ring, which can lead to variations in their chemical and biological properties .
Properties
CAS No. |
20842-56-2 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
quinolin-8-yl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-9-3-2-8-13(14)19-17(20)22-15-10-4-6-12-7-5-11-18-16(12)15/h2-11H,1H3,(H,19,20) |
InChI Key |
JBVRTTHNWJYOJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)


![(3aS,6aS)-Ethyl 1-((R)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11840136.png)



![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)

![3-[(Z)-(2-nitrophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11840173.png)
